PARP1 Selectivity Over PARP2
Palacaparib demonstrates >8000-fold selectivity for PARP1 over PARP2 in biochemical assays, representing a 1,600-fold improvement in selectivity compared to the first-generation PARP inhibitor olaparib, which exhibits only ~5-fold selectivity (PARP1 IC50 = 5 nM vs. PARP2 IC50 = 1 nM) . This extreme selectivity is critical for isolating PARP1-specific mechanisms and minimizing PARP2-related hematological toxicity in preclinical models [1].
| Evidence Dimension | PARP1 vs. PARP2 Selectivity Fold Difference |
|---|---|
| Target Compound Data | >8000-fold selective for PARP1 over PARP2 |
| Comparator Or Baseline | Olaparib: ~5-fold selective for PARP1 over PARP2 (IC50: 5 nM for PARP1, 1 nM for PARP2) |
| Quantified Difference | >1,600-fold greater selectivity for Palacaparib |
| Conditions | Biochemical enzymatic inhibition assays; PARP1 and PARP2 IC50 determination |
Why This Matters
This extreme selectivity eliminates PARP2-mediated off-target effects, providing a cleaner tool for studying PARP1-specific synthetic lethality and enabling combination regimens with reduced hematological toxicity.
- [1] Staniszewska AD, et al. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1. Clin Cancer Res. 2024;30(7):1338-1348. View Source
